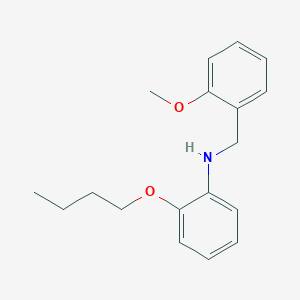

2-Butoxy-N-(2-methoxybenzyl)aniline

Description

Properties

IUPAC Name |

2-butoxy-N-[(2-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-3-4-13-21-18-12-8-6-10-16(18)19-14-15-9-5-7-11-17(15)20-2/h5-12,19H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMLGPDRIGOAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NCC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Properties and Synthesis of N-(2-methoxybenzyl)aniline Derivatives

Disclaimer: A unique Chemical Abstracts Service (CAS) number for the specific compound 2-Butoxy-N-(2-methoxybenzyl)aniline could not be definitively identified in public chemical databases. This guide will, therefore, focus on the closely related and well-documented compound, 4-Isobutoxy-N-(2-methoxybenzyl)aniline (CAS: 1040688-03-6) , as a representative molecule of this class. The information presented herein, including properties, synthesis, and potential biological activities, pertains to this analog.

Core Compound: 4-Isobutoxy-N-(2-methoxybenzyl)aniline

This technical guide provides a comprehensive overview of 4-Isobutoxy-N-(2-methoxybenzyl)aniline, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Data

The key identifiers and physicochemical properties of 4-Isobutoxy-N-(2-methoxybenzyl)aniline are summarized in the tables below.

| Identifier | Value |

| CAS Number | 1040688-03-6[1] |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)aniline[1] |

| Molecular Formula | C18H23NO2[1] |

| Molecular Weight | 285.38 g/mol [1] |

| Predicted Physicochemical Properties | Value |

| XLogP3 | 4.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 30.6 Ų |

| Heavy Atom Count | 21 |

| Formal Charge | 0 |

| Complexity | 289 |

Data sourced from PubChem CID 49855580. Note that these are computationally predicted properties.

Synthesis Protocol: N-Alkylation of Substituted Anilines

The synthesis of N-alkoxybenzyl aniline derivatives, such as 4-Isobutoxy-N-(2-methoxybenzyl)aniline, can be achieved through several established organic synthesis routes. A common and effective method is the reductive amination of an appropriately substituted aniline with an aldehyde, or direct N-alkylation. Below is a generalized experimental protocol for the synthesis of N-substituted anilines.

General Procedure for Reductive Amination

Materials:

-

4-isobutoxyaniline

-

2-methoxybenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of 4-isobutoxyaniline (1.0 equivalent) in the chosen solvent (DCM or DCE), add 2-methoxybenzaldehyde (1.0-1.2 equivalents).

-

If required, a catalytic amount of acetic acid can be added to facilitate the formation of the imine intermediate. The reaction mixture is stirred at room temperature for 1-2 hours.

-

Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted three times with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-substituted aniline.

Biological Activity and Signaling Pathways

Substituted aniline derivatives are being explored for a range of biological activities. Preliminary studies on compounds like 4-Isobutoxy-N-(2-methoxybenzyl)aniline suggest potential anticancer properties, possibly through the inhibition of cancer cell proliferation[1].

The broader class of aniline compounds has been shown to induce oxidative stress, which can lead to the activation of specific cellular signaling pathways. Aniline exposure in vivo has been linked to the activation of NF-κB and MAPKs (mitogen-activated protein kinases) signaling cascades in splenocytes[2]. This activation is a response to cellular stress and can lead to inflammatory and fibrogenic responses[2].

Potential Signaling Pathway: Oxidative Stress Response

Aniline and its derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can trigger a signaling cascade involving IκB kinases (IKKs) and MAPKs, such as ERK1/2, JNK1/2, and p38[2]. The activation of these kinases can lead to the phosphorylation and subsequent activation of transcription factors like NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation and cell survival[2].

Mandatory Visualizations

Experimental Workflow: Synthesis of N-Substituted Anilines

References

Spectroscopic and Structural Elucidation of 2-Butoxy-N-(2-methoxybenzyl)aniline: A Theoretical and Methodological Guide

Introduction

This technical guide provides a detailed overview of the expected spectral characteristics of 2-Butoxy-N-(2-methoxybenzyl)aniline. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents a theoretical analysis based on the known spectral properties of structurally analogous compounds. The information herein is intended to guide researchers and scientists in the characterization of this and similar molecules. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of similar compounds, including N-benzylaniline, 4-Isobutoxy-N-(2-methoxybenzyl)aniline, and other alkoxy-substituted N-benzylaniline derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.20-7.40 | m | 4H | Aromatic protons (methoxybenzyl ring) |

| ~6.60-7.10 | m | 4H | Aromatic protons (butoxyaniline ring) |

| ~4.35 | s | 2H | CH₂ (benzyl) |

| ~3.95 | t | 2H | O-CH₂ (butoxy) |

| ~3.85 | s | 3H | O-CH₃ (methoxy) |

| ~1.70-1.80 | m | 2H | O-CH₂-CH₂ (butoxy) |

| ~1.45-1.55 | m | 2H | CH₂-CH₃ (butoxy) |

| ~0.95-1.00 | t | 3H | CH₃ (butoxy) |

| ~4.5-5.5 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | Aromatic C-O (methoxybenzyl) |

| ~148.0 | Aromatic C-N (butoxyaniline) |

| ~145.0 | Aromatic C-O (butoxyaniline) |

| ~128.0-130.0 | Aromatic CH (methoxybenzyl) |

| ~110.0-122.0 | Aromatic CH (butoxyaniline) |

| ~120.0 | Aromatic C (quaternary, methoxybenzyl) |

| ~110.0 | Aromatic CH (methoxybenzyl) |

| ~68.0 | O-CH₂ (butoxy) |

| ~55.0 | O-CH₃ (methoxy) |

| ~48.0 | CH₂ (benzyl) |

| ~31.0 | O-CH₂-CH₂ (butoxy) |

| ~19.0 | CH₂-CH₃ (butoxy) |

| ~14.0 | CH₃ (butoxy) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O stretch (asymmetric) |

| ~1030 | Strong | Aryl-O stretch (symmetric) |

| ~1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 285 | [M]⁺ (Molecular Ion) |

| 164 | [M - C₄H₉O]⁺ |

| 121 | [CH₂-Ph-OCH₃]⁺ (tropylium ion) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a target compound like this compound.

Caption: A flowchart illustrating the synthesis and subsequent spectral analysis workflow for structural confirmation.

A Technical Guide to the Neuroprotective Effects of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. A key pathological mechanism underlying this neuronal damage is a cascade of events including oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis.[1] Consequently, the development of neuroprotective agents that can mitigate these processes is a primary focus of modern drug discovery. Substituted anilines have emerged as a versatile chemical scaffold for the design of novel therapeutic agents due to their synthetic tractability and their ability to modulate various biological targets. This guide explores the neuroprotective potential of substituted aniline derivatives, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing standardized protocols for their evaluation.

Core Mechanisms of Neuroprotection

The neuroprotective activity of substituted anilines is often attributed to their ability to interfere with common cell death pathways. Key mechanisms include the inhibition of oxidative stress and the modulation of apoptotic signaling cascades.

One of the principal pathways for cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-containing genes, which encode for a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1).[2][3] Several neuroprotective compounds exert their effects by activating this pathway.[4][5]

Apoptosis, or programmed cell death, is another critical process in neurodegeneration. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic protein Bid, plays a crucial role in regulating the mitochondrial (intrinsic) pathway of apoptosis.[6] Inhibition of proteins like Bid can prevent the release of death-promoting factors from mitochondria, thus averting neuronal cell death.[6]

Quantitative Analysis of Neuroprotective Substituted Anilines

The evaluation of neuroprotective efficacy relies on quantitative in vitro assays that measure a compound's ability to prevent neuronal cell death induced by a specific toxin or stressor. Below is a summary of data for representative substituted aniline derivatives.

| Compound Class | Derivative | Assay Model | Neuroprotective Activity | Reference |

| 4-Phenoxyanilines | N-(4-phenoxyphenyl)picolinamide | Glutamate-induced toxicity in primary cortical neurons | Significant protection at 1 µM | [6][7] |

| Amide of 4-phenoxyaniline and piperidine-4-carboxylic acid | tBid-induced cell death | Significant protection at 1 µM | [6][8] | |

| Amide of 4-phenoxyaniline and N-hydroxyethyl-4-piperidine carboxylic acid | Glutamate-induced toxicity in primary cortical neurons | Significant protection at 1 µM | [6] | |

| Celecoxib Analogs | Celecoxib | 6-OHDA-induced toxicity in Neuro-2a cells | Significant protection at 10 µM & 20 µM | [9] |

| Celecoxib | Aβ-induced ROS production in SH-SY5Y cells | Significant reduction of ROS at 10 µM | [3][10] | |

| Chromene Derivatives | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced excitotoxicity in primary cortical cells | IC₅₀ = 4.68 µM | [11] |

| Aminophenols | 3-Aminophenol | NOx scavenging activity (in vitro) | IC₅₀ = 0.11 mM | [12] |

| 2-Aminophenol | NOx scavenging activity (in vitro) | IC₅₀ = 0.195 mM | [12] |

Experimental Protocols and Workflows

Standardized experimental models are crucial for screening and characterizing potential neuroprotective compounds. The general workflow involves initial toxicity screening followed by neuroprotection assays against specific insults.

Caption: A typical workflow for in vitro screening of neuroprotective compounds.

Detailed Methodologies

1. MTT Assay for Cell Viability and Neuroprotection

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][13][14]

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24-48 hours for attachment.[3][13]

-

Compound Treatment (Neuroprotection Protocol): Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[3]

-

Induction of Toxicity: Introduce a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 25 nM soluble amyloid-β) to the wells containing the pre-treated cells.[3][9] Include control wells with untreated cells and cells treated only with the neurotoxin.

-

Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Shake the plate for 10-15 minutes to dissolve the formazan crystals.[7][13]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[7][13] Cell viability is expressed as a percentage relative to the untreated control group.

2. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

The OGD/R model is an in vitro ischemia model that simulates the conditions of stroke by depriving neuronal cells of oxygen and glucose.[12]

-

Cell Culture: Culture primary neurons or cell lines (e.g., SH-SY5Y) in a standard culture medium.

-

OGD Induction: Replace the culture medium with a glucose-free medium (e.g., glucose-free DMEM). Place the cells in a hypoxic chamber with a gas mixture of 94-95% N₂, 5% CO₂, and <1% O₂ for a specified period (e.g., 4 hours).[6][9]

-

Reperfusion/Reoxygenation: After the deprivation period, replace the glucose-free medium with the standard, glucose-containing culture medium and return the cells to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).[6][9]

-

Treatment: Test compounds can be added before OGD, during OGD, or during the reoxygenation phase to assess their protective effects.

-

Assessment: Evaluate cell viability using the MTT assay or other cell death assays (e.g., LDH release assay).

Signaling Pathways in Aniline-Mediated Neuroprotection

Substituted anilines can modulate signaling pathways that are central to cell survival and death. A key pathway is the Nrf2-ARE antioxidant response, which is a common target for neuroprotective agents designed to combat oxidative stress.

Caption: Activation of the Nrf2 pathway by neuroprotective compounds.

Celecoxib, a compound containing a substituted aniline-like motif, has been shown to enhance the expression of Heme Oxygenase-1 (HO-1) through the nuclear translocation of Nrf2 in SH-SY5Y cells.[3] This upregulation of HO-1 was directly linked to the counteraction of amyloid-β-induced reactive oxygen species (ROS) production, demonstrating a clear mechanistic link between an aniline-related structure, Nrf2 activation, and protection against a key pathological driver of Alzheimer's disease.[3] Similarly, N-acyl derivatives of 4-phenoxyaniline have been found to inhibit the pro-apoptotic protein Bid, directly intervening in the mitochondrial cell death pathway.[6]

Conclusion and Future Directions

Substituted anilines represent a promising and synthetically versatile scaffold for the development of novel neuroprotective agents. The data indicates that derivatives of classes like 4-phenoxyanilines and celecoxib can offer significant protection against excitotoxicity, oxidative stress, and apoptosis at low micromolar concentrations. The primary mechanisms appear to involve the modulation of key cellular defense and death pathways, including the Nrf2 antioxidant response and the Bcl-2 family of apoptotic regulators.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and reduce off-target effects. The detailed experimental protocols provided herein offer a standardized framework for the consistent evaluation of new derivatives. By combining targeted synthesis with robust in vitro screening and mechanistic studies, the field can advance the development of substituted aniline-based compounds from promising leads into clinically viable therapies for neurodegenerative diseases.

References

- 1. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Celecoxib Exerts Neuroprotective Effects in β-Amyloid-Treated SH-SY5Y Cells Through the Regulation of Heme Oxygenase-1: Novel Insights for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted de-repression of neuronal Nrf2 inhibits α-synuclein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-Electrophilic Activation of NRF2 in Neurological Disorders: Therapeutic Promise of Non-Pharmacological Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclooxygenase-2 contributes to oxidopamine-mediated neuronal inflammation and injury via the prostaglandin E2 receptor EP2 subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Celecoxib Exerts Neuroprotective Effects in β-Amyloid-Treated SH-SY5Y Cells Through the Regulation of Heme Oxygenase-1: Novel Insights for an Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ACG Publications - Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole [acgpubs.org]

The Intricate Dance of Structure and Activity: A Technical Guide to N-Benzyl Anilines

For Researchers, Scientists, and Drug Development Professionals

N-benzyl anilines, a class of organic compounds characterized by a benzyl group attached to the nitrogen atom of an aniline moiety, have emerged as a versatile scaffold in medicinal chemistry. Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This technical guide delves into the core structure-activity relationships (SAR) of N-benzyl anilines, providing a comprehensive overview of their therapeutic potential. Through a detailed examination of quantitative data, experimental methodologies, and signaling pathways, this document aims to equip researchers with the knowledge to rationally design and develop novel N-benzyl aniline-based therapeutic agents.

Deciphering the Structure-Activity Relationship

The biological activity of N-benzyl aniline derivatives is intricately linked to the nature and position of substituents on both the aniline and benzyl rings. The following sections summarize the key SAR findings across different therapeutic areas.

Antimicrobial Activity

N-benzyl anilines have shown promise as antibacterial and antifungal agents. The antimicrobial efficacy is significantly influenced by the electronic and steric properties of the substituents.

Key SAR Observations:

-

Gram-Positive vs. Gram-Negative Bacteria: Many N-benzyl aniline derivatives exhibit greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[1] This is likely due to the differences in the cell wall composition between these two types of bacteria.

-

Substituents on the Aniline and Benzyl Rings: The presence of specific substituents can enhance antimicrobial activity. For instance, some studies have shown that halogen and trifluoromethyl groups can increase potency.[1]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected N-Benzyl Aniline Derivatives against various bacterial strains. [1]

| Compound | R1 (Aniline Ring) | R2 (Benzyl Ring) | Bacillus cereus (MIC, µM) | Enterococcus faecium (MIC, µM) | Staphylococcus aureus (MIC, µM) | MRSA (MIC, µM) | Escherichia coli (MIC, µM) | Pseudomonas aeruginosa (MIC, µM) |

| 1 | H | H | >200 | >200 | >200 | >200 | >200 | >200 |

| 2 | 4-F | H | 100 | 100 | 50 | 50 | >200 | >200 |

| 3 | H | 4-CF3 | 50 | 25 | 25 | 25 | 200 | >200 |

| 4 | 4-Cl | 4-CF3 | 12.5 | 12.5 | 6.25 | 6.25 | 100 | 200 |

| 5 | 3,4-diCl | 4-CF3 | 6.25 | 6.25 | 3.13 | 3.13 | 50 | 100 |

Anticancer Activity

The anticancer properties of N-benzyl anilines are often attributed to their ability to induce apoptosis and inhibit cell proliferation. The SAR in this area is focused on enhancing cytotoxicity towards cancer cells while minimizing effects on normal cells.

Key SAR Observations:

-

Tubulin Polymerization Inhibition: A significant mechanism of anticancer activity for some N-benzyl anilines is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.

-

Substituent Effects: The substitution pattern on both aromatic rings is critical. For instance, in a series of N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides, smaller substituents at the 4-position of the aniline ring led to greater potency in both tubulin polymerization inhibition and cytotoxicity.

-

Cytotoxicity: The cytotoxic effects of N-benzyl aniline derivatives have been demonstrated against various cancer cell lines, including those of lung and breast cancer.[2]

Table 2: Cytotoxicity (IC50) of Selected N-Benzyl Aniline Derivatives against Cancer Cell Lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | Various cancer cell lines | 3.5 (for tubulin polymerization inhibition) | [3] |

| 1-Benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast Cancer) | 7.17 | [2] |

| 1-Benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (Breast Cancer) | 2.93 | [2] |

| SMU-A0B13 | HEK-Blue hTLR2 | 18.21 (TLR2 inhibition) | [4] |

Enzyme Inhibition

N-benzyl anilines have been identified as inhibitors of several enzymes, highlighting their potential in treating a range of diseases.

Key SAR Observations:

-

Aldose Reductase Inhibition: N-benzyl-4-methoxyaniline derivatives have shown potent inhibitory effects against aldose reductase, an enzyme implicated in diabetic complications. The most active compound in one study had an IC50 value of 2.83 µM.[5][6]

-

Carbonic Anhydrase and Acetylcholinesterase Inhibition: Novel N-benzyl and N-allyl aniline derivatives have demonstrated potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). IC50 values were in the nanomolar range for these enzymes.[7][8]

-

Toll-Like Receptor 2 (TLR2) Inhibition: N-benzylideneaniline derivatives have been identified as potential inhibitors of TLR2, a receptor involved in the inflammatory response. The optimized compound in one study showed an IC50 of 18.21 µM.[4] Inhibition of TLR2 signaling by these compounds can occur through the NF-κB pathway.[4]

Table 3: Enzyme Inhibitory Activity (IC50) of Selected N-Benzyl Aniline Derivatives.

| Compound Class | Target Enzyme | IC50 Range | Reference |

| N-Benzyl-4-methoxyaniline derivatives | Aldose Reductase | Starting from 2.83 µM | [5][6] |

| N-benzyl and N-allyl aniline derivatives | Carbonic Anhydrase I | 243.11 - 633.54 nM | [7][8] |

| N-benzyl and N-allyl aniline derivatives | Carbonic Anhydrase II | 296.32 - 518.37 nM | [7][8] |

| N-benzyl and N-allyl aniline derivatives | Acetylcholinesterase | 182.45 - 520.21 nM | [7][8] |

| N-benzylideneaniline derivatives | Toll-Like Receptor 2 | Starting from 18.21 µM | [4] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key assays are provided below.

Synthesis of N-Benzyl Anilines

A common method for the synthesis of N-benzyl anilines involves the reductive amination of an appropriate aniline with a benzaldehyde derivative.

General Procedure:

-

Schiff Base Formation: Equimolar amounts of a substituted aniline and a substituted benzaldehyde are dissolved in a suitable solvent (e.g., ethanol, methanol). The mixture is stirred at room temperature or heated to reflux for a specified period to form the corresponding N-benzylideneaniline (Schiff base).[9][10]

-

Reduction: The resulting Schiff base is then reduced to the N-benzyl aniline. A common reducing agent for this step is sodium borohydride (NaBH4), which is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).[5]

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by techniques such as recrystallization or column chromatography.

Caption: General workflow for the synthesis of N-benzyl aniline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the N-benzyl aniline derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11][12][13]

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.[11]

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[12]

-

Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[12]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11] Growth can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[14][15]

-

Compound Treatment: The cells are treated with various concentrations of the N-benzyl aniline derivative for a specific duration (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.[3][14][16]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.[15][16]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3] The absorbance is directly proportional to the number of viable cells.

Enzyme Inhibition Assay: Tubulin Polymerization

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP (a cofactor for polymerization), and a fluorescence reporter in a suitable buffer is prepared.[17]

-

Compound Incubation: The N-benzyl aniline derivative at various concentrations is pre-incubated with the tubulin solution in a 96-well plate.[14]

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.[14][18]

-

Monitoring Polymerization: The increase in fluorescence (or absorbance at 340 nm) due to the incorporation of the reporter into the growing microtubules is monitored over time using a microplate reader.[14][17]

-

Data Analysis: The rate of polymerization and the maximum polymer mass are determined. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Caption: A generalized workflow for an enzyme inhibition assay.

Signaling Pathway Analysis: TLR2/NF-κB Inhibition

Certain N-benzylideneaniline derivatives have been shown to inhibit Toll-like receptor 2 (TLR2) signaling. A key downstream effector of TLR2 is the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a central role in inflammation.[4]

Upon activation by a ligand, TLR2 dimerizes with either TLR1 or TLR6 and recruits adaptor proteins like MyD88. This leads to the activation of a kinase cascade that ultimately results in the phosphorylation and degradation of the inhibitor of κB (IκB). The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. N-benzylideneaniline derivatives can interfere with this pathway, potentially by binding to the TLR2 Toll/Interleukin-1 receptor (TIR) domain, thereby preventing the recruitment of downstream signaling molecules and inhibiting NF-κB activation.[4][19][20]

Caption: Inhibition of the TLR2/NF-κB signaling pathway by N-benzylideneaniline derivatives.

Conclusion and Future Directions

The N-benzyl aniline scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of these derivatives. The detailed experimental protocols provided herein offer a foundation for standardized and reproducible research in this area.

Future research should focus on:

-

Expanding the chemical diversity of N-benzyl aniline libraries to explore novel SARs.

-

Elucidating the precise molecular mechanisms of action for promising compounds.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead candidates to improve their in vivo efficacy and safety profiles.

-

Utilizing computational modeling and machine learning to predict the activity of new derivatives and guide synthetic efforts.

By continuing to explore the intricate relationship between the structure of N-benzyl anilines and their biological activity, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase - A molecular docking study | AVESİS [avesis.bozok.edu.tr]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. ibg.kit.edu [ibg.kit.edu]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. DSpace [archive.hshsl.umaryland.edu]

- 20. Inhibition of TLR2 signaling by small molecule inhibitors targeting a pocket within the TLR2 TIR domain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and Solubility of 2-Butoxy-N-(2-methoxybenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and aqueous solubility of the organic compound 2-Butoxy-N-(2-methoxybenzyl)aniline. In the absence of experimentally derived data in publicly accessible literature, this document presents computationally predicted values for these crucial physicochemical parameters. Furthermore, it outlines standard experimental protocols for the determination of lipophilicity and solubility, offering a framework for the empirical validation of the predicted data. This guide also includes a brief discussion on the general synthetic approaches for related N-alkylaniline compounds.

Compound Profile: this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C18H23NO2 |

| Molecular Weight | 285.38 g/mol |

| Chemical Structure | |

| InChI Key: (Not readily available) | |

| CAS Number: (Not readily available) |

Predicted Physicochemical Properties

The lipophilicity and aqueous solubility of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following tables summarize the predicted values for this compound, obtained through established computational models.

Predicted Lipophilicity

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

| Parameter | Predicted Value | Methodology |

| logP | 4.3 - 4.8 | Various computational algorithms (e.g., atom-based, fragment-based) |

Note: A calculated logP for the isomeric compound 4-Isobutoxy-N-(2-methoxybenzyl)aniline has been reported as 4.27, which serves as a reasonable benchmark for the predicted range of the target compound.

Predicted Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pressure. It is a key factor in drug formulation and bioavailability.

| Parameter | Predicted Value | Unit | Methodology |

| Aqueous Solubility | Low | mg/L or µmol/L | Quantitative Structure-Property Relationship (QSPR) models |

Note: Given the high predicted logP value, the aqueous solubility of this compound is expected to be low. Specific quantitative predictions can vary between different QSPR models.

Experimental Protocols for Physicochemical Characterization

To empirically determine the lipophilicity and solubility of this compound, the following standard experimental methodologies are recommended.

Determination of Lipophilicity (logP)

The "shake-flask" method is the gold standard for experimental logP determination.

Protocol: Shake-Flask Method

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO). Prepare n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) that have been mutually saturated.

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol and water.

-

Equilibration: Agitate the vessel at a constant temperature for a sufficient period (e.g., 24 hours) to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

An alternative, higher-throughput method involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: RP-HPLC Method

-

Column and Mobile Phase: Utilize a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer.

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times.

-

Sample Analysis: Inject the this compound sample and determine its retention time.

-

Correlation and Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards. The logP of the target compound is then interpolated from this curve based on its retention factor.

Determination of Aqueous Solubility

Protocol: Equilibrium Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values relevant to physiological conditions).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Remove the undissolved solid by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

General Synthetic Approach for N-Alkylanilines

N-alkylanilines, such as this compound, can be synthesized through several established methods in organic chemistry. A common approach is the reductive amination of an aldehyde with an aniline.

General Reaction Scheme:

2-Butoxyaniline can be reacted with 2-methoxybenzaldehyde in the presence of a reducing agent to form the desired product.

Reaction Steps:

-

Imine Formation: 2-Butoxyaniline and 2-methoxybenzaldehyde are mixed in a suitable solvent to form the corresponding imine intermediate.

-

Reduction: The imine is then reduced in situ to the secondary amine using a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB).

-

Work-up and Purification: The reaction mixture is then worked up to remove unreacted starting materials and byproducts, followed by purification of the final product, typically by column chromatography.

Recent advancements in synthetic methodology also include iron-promoted C-H amination of arenes, which can provide alternative routes to N-alkylanilines.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the predicted lipophilicity and aqueous solubility of this compound, alongside established experimental protocols for their determination. The presented computational data suggests that this compound is highly lipophilic with low aqueous solubility, properties that have significant implications for its potential applications in drug discovery and development. The outlined experimental workflows offer a clear path for the empirical validation of these predictions. Furthermore, the general synthetic strategies discussed provide a basis for the chemical synthesis of this and related N-alkylaniline derivatives. For researchers and scientists, this guide serves as a foundational resource for further investigation into the physicochemical and biological properties of this compound.

Quantum Chemical Calculations for Substituted Aniline Properties: A Technical Guide

Executive Summary: Aniline and its derivatives are fundamental building blocks in chemical synthesis, finding extensive applications in the pharmaceutical, dye, and polymer industries. The chemical reactivity and biological activity of these compounds are intricately linked to the nature and position of substituents on the aniline ring. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), in predicting and understanding the structural, electronic, and physicochemical properties of substituted anilines. It details the computational protocols, presents key quantitative data, and illustrates the workflow for these theoretical investigations, offering valuable insights for researchers, chemists, and professionals in drug development.

Introduction

Aniline, a primary aromatic amine, serves as a versatile precursor for a vast array of chemical products.[1] Its properties can be finely tuned by introducing various functional groups (substituents) to the phenyl ring. These substituents exert profound electronic and steric effects, altering the molecule's geometry, electron distribution, and reactivity.[2] Understanding these substituent-induced changes is crucial for designing novel molecules with desired characteristics, such as enhanced biological activity or specific material properties.

Traditionally, empirical parameters like Hammett constants have been instrumental in correlating substituent effects with reaction rates and equilibria.[3] However, with the advent of powerful computational methods, quantum chemical calculations now offer a first-principles approach to probe these relationships with high accuracy.[4][5] These in silico methods allow for the calculation of a wide range of molecular descriptors that can elucidate the underlying mechanisms of substituent influence and serve as predictive tools in Quantitative Structure-Activity Relationship (QSAR) studies.[6][7]

This guide focuses on the theoretical framework and practical application of quantum chemical calculations to explore the properties of substituted anilines, providing a robust computational alternative to often time-consuming and costly experimental procedures.

Theoretical Framework: An Overview

Quantum chemical calculations aim to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For multi-electron systems like substituted anilines, exact solutions are not feasible, necessitating the use of approximations.

Density Functional Theory (DFT) has emerged as the most widely used method for this purpose due to its favorable balance of computational cost and accuracy. DFT methods calculate the total electronic energy based on the electron density rather than the complex many-electron wavefunction. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for organic molecules.[8][9]

Hartree-Fock (HF) Theory is another foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than post-HF methods, it systematically neglects electron correlation, which can be significant.[10]

Basis Sets are sets of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets, such as 6-311G** or 6-311++G(d,p), are commonly used, where the additional symbols denote the inclusion of polarization (* or d,p) and diffuse functions (++) to provide greater flexibility in describing electron distribution, especially for systems with lone pairs or anions.[9][10]

Computational Protocols

The following section outlines a typical workflow for performing quantum chemical calculations on substituted anilines, as synthesized from methodologies reported in the literature.[9][10][11]

Molecular Structure Optimization

-

Initial Structure Input: The 3D coordinates of the substituted aniline molecule are generated using a molecular builder.

-

Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step to ensure all subsequent calculations are performed on a stable structure.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a "single-point" energy calculation is performed using the same or a higher level of theory to derive various electronic and structural properties.

-

Structural Parameters: Bond lengths, bond angles, and dihedral angles are extracted directly from the optimized geometry.

-

Electronic Properties:

-

Atomic Charges: Natural Population Analysis (NPA) is often preferred over Mulliken charges as it tends to be less basis-set dependent and provides more chemically intuitive results.[5][10]

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.[8][12]

-

Dipole Moment: The molecular dipole moment is computed to understand the overall polarity of the molecule.[12]

-

-

Thermodynamic Properties: Standard thermodynamic functions such as enthalpy, Gibbs free energy, and entropy are obtained from the frequency calculation.[13]

Software

These calculations are typically performed using comprehensive quantum chemistry software packages such as Gaussian, SPARTAN, or DFTB+.[10][11][14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. afit.edu [afit.edu]

- 6. QSAR analysis of soil sorption coefficients for polar organic chemicals: substituted anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. مقاله Study of Aniline Derivatives as Corrosion Inhibitors With Density Functional Theory (DFT) Calculations [civilica.com]

- 10. afit.edu [afit.edu]

- 11. afit.edu [afit.edu]

- 12. researchgate.net [researchgate.net]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-Butoxy-N-(2-methoxybenzyl)aniline

**Abstract

This document provides a detailed protocol for the synthesis of 2-Butoxy-N-(2-methoxybenzyl)aniline, a secondary amine with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a two-step, one-pot reductive amination procedure. This method involves the formation of a Schiff base intermediate from 2-butoxyaniline and 2-methoxybenzaldehyde, followed by in-situ reduction using a mild reducing agent. This protocol is intended for researchers in organic synthesis, drug discovery, and related fields.

Introduction

Secondary amines, such as N-benzylanilines, are important structural motifs in a wide range of biologically active compounds and functional materials. The target molecule, this compound, combines the structural features of a substituted aniline and a methoxybenzyl group, making it a valuable scaffold for further chemical exploration. Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds and is particularly effective for the synthesis of secondary and tertiary amines, often avoiding the overalkylation issues associated with direct alkylation methods.[1] This protocol details a reliable synthesis of the title compound using this approach.

Reaction Scheme

The synthesis of this compound is accomplished via a reductive amination reaction between 2-butoxyaniline and 2-methoxybenzaldehyde. The reaction proceeds through an imine (Schiff base) intermediate, which is then reduced to the corresponding secondary amine.

Overall Reaction:

-

Step 1: Imine Formation: 2-butoxyaniline reacts with 2-methoxybenzaldehyde to form the N-(2-methoxybenzylidene)-2-butoxyaniline intermediate.

-

Step 2: Reduction: The imine intermediate is reduced in situ to the final product, this compound.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 2-Butoxyaniline | Reagent | Sigma-Aldrich | 2959-43-5 |

| 2-Methoxybenzaldehyde | Reagent | Sigma-Aldrich | 135-02-4 |

| Sodium triacetoxyborohydride | Reagent | Sigma-Aldrich | 56553-60-7 |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 |

| Saturated aq. Sodium Bicarbonate | ACS | VWR | 144-55-8 |

| Anhydrous Magnesium Sulfate | ACS | VWR | 7487-88-9 |

| Diethyl Ether | ACS | VWR | 60-29-7 |

| Hexanes | ACS | VWR | 110-54-3 |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Silica gel for column chromatography

3.3. Synthesis Procedure

-

To a 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-butoxyaniline (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

-

Stir the solution at room temperature and add 2-methoxybenzaldehyde (1.05 eq).

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

-

Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford the pure this compound.

3.4. Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Stoichiometry and Reagent Quantities for a 10 mmol Scale Reaction

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) |

| 2-Butoxyaniline | 165.23 | 1.0 | 10 | 1.65 | ~1.67 |

| 2-Methoxybenzaldehyde | 136.15 | 1.05 | 10.5 | 1.43 | ~1.26 |

| Sodium triacetoxyborohydride | 211.94 | 1.5 | 15 | 3.18 | - |

| Dichloromethane | - | - | - | - | ~50 |

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

-

Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent; handle with care under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described protocol provides a straightforward and efficient method for the synthesis of this compound using a reductive amination approach. This procedure is scalable and utilizes commercially available reagents, making it accessible for a wide range of research applications in organic and medicinal chemistry. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

Application Notes and Protocols for Palladium-Catalyzed N-Alkylation of Anilines with Benzyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed N-alkylation of anilines with benzyl alcohols. This reaction is a cornerstone of modern organic synthesis, offering an efficient and atom-economical route to valuable N-alkylanilines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The protocols described herein are based on the "borrowing hydrogen" or "hydrogen autotransfer" methodology, a green chemical process where the alcohol transiently acts as an oxidant, and the in-situ generated hydrogen is used for a subsequent reduction step, with water as the only byproduct.[2][4][5]

Introduction

The N-alkylation of amines is a fundamental transformation in organic chemistry.[1][4] Traditional methods often rely on the use of alkyl halides, which can lead to over-alkylation and the formation of stoichiometric amounts of waste.[6] The use of alcohols as alkylating agents in a palladium-catalyzed process presents a more sustainable alternative.[1][6] Palladium catalysts, both homogeneous and heterogeneous, have demonstrated high efficiency, broad substrate scope, and functional group tolerance for this transformation.[1][4]

This guide will cover protocols for both heterogeneous and homogeneous palladium-catalyzed N-alkylation of anilines with benzyl alcohols, presenting quantitative data in tabular format for easy comparison and providing detailed, step-by-step experimental procedures.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize the quantitative data for the palladium-catalyzed N-alkylation of aniline with benzyl alcohol using different catalytic systems.

Table 1: Heterogeneous Palladium Catalysts

| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd/Fe₂O₃ | 0.43 | None | None | 160 | 6 | 95 | [6] |

| Pd/SiO₂ | 0.0105 | LiOH (20 mol%) | None | 120 | - | High (TON up to 46000) | [4] |

| Pd/C | 10 | None | THF | 170 (Microwave) | 1.5 | High | [4] |

| Fe₁₀Pd₁/NC500 | - | None | None | 120 | - | High | [7][8] |

| Pd@MIL-100(Fe) | - | None | None | Room Temp (Visible Light) | - | Good to Excellent | [4] |

Table 2: Homogeneous Palladium Catalysts

| Catalyst Type | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Palladium Pincer Complex | 0.5 | Cs₂CO₃ | Toluene | 110 | - | Good to Excellent | [4] |

| [Pd(L1)Cl] (bis-azo pincer) | 0.1 | t-BuOK | Toluene | Milder Conditions | - | Excellent | [4] |

Experimental Protocols

Protocol 1: N-Alkylation of Aniline with Benzyl Alcohol using a Heterogeneous Pd/Fe₂O₃ Catalyst (Base-Free)

This protocol is adapted from a procedure utilizing an iron oxide-immobilized palladium catalyst, which operates efficiently in the absence of a base and organic ligands.[6]

Materials:

-

Aniline

-

Benzyl alcohol

-

Pd/Fe₂O₃ catalyst

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and hotplate

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for workup and purification

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Catalyst Preparation: The Pd/Fe₂O₃ catalyst can be prepared by co-precipitation of H₂[PdCl₄] and Fe(NO₃)₃ in an aqueous sodium carbonate solution, followed by calcination.[9] (Refer to the original literature for detailed catalyst preparation).

-

Reaction Setup: To a clean and dry reaction vessel, add the Pd/Fe₂O₃ catalyst (e.g., 40 mg for a 2 mmol scale reaction).

-

Addition of Reactants: Add aniline (2 mmol) and benzyl alcohol (6 mmol) to the reaction vessel. The use of excess alcohol can improve conversion and selectivity.[6]

-

Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Reaction: Place the vessel on a hotplate with magnetic stirring and heat the reaction mixture to 160 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete (typically 6-24 hours, depending on the substrates), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the heterogeneous catalyst.

-

Purification: The filtrate can be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-benzylaniline.

Protocol 2: N-Alkylation of Aniline with Benzyl Alcohol using a Homogeneous Palladium Pincer Complex

This protocol provides a general procedure for the N-alkylation of anilines using a homogeneous palladium pincer complex, which often allows for milder reaction conditions.[4]

Materials:

-

Aniline

-

Benzyl alcohol

-

Palladium pincer complex (e.g., [Pd(L1)Cl])

-

Base (e.g., Cs₂CO₃ or t-BuOK)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Solvents for extraction and chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask or sealed reaction tube, add the palladium pincer complex (0.1 - 0.5 mol%), the base (e.g., Cs₂CO₃, 1.2 equivalents), and a magnetic stir bar.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

-

Addition of Reactants and Solvent: Under a positive pressure of inert gas, add anhydrous toluene, followed by aniline (1 equivalent) and benzyl alcohol (1.2 equivalents) via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir the reaction mixture.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylaniline.

Visualizations

Reaction Mechanism: The Borrowing Hydrogen Pathway

The palladium-catalyzed N-alkylation of anilines with benzyl alcohols typically proceeds via a "borrowing hydrogen" mechanism. This catalytic cycle involves the temporary abstraction of hydrogen from the alcohol to form a palladium hydride species and an aldehyde intermediate. The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the palladium hydride to yield the N-alkylaniline and regenerate the palladium catalyst.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of an Fe–Pd bimetallic catalyst for N-alkylation of amines with alcohols via a hydrogen auto-transfer methodology - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Secondary Anilines via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of secondary anilines using various reductive amination methods. The synthesis of secondary anilines is a cornerstone of medicinal chemistry and drug development, as this structural motif is prevalent in a vast array of pharmacologically active compounds. Reductive amination offers a versatile and efficient approach for the construction of C-N bonds, allowing for the controlled alkylation of primary anilines.

This document outlines several key methodologies, including the use of common borohydride reagents, catalytic systems, and one-pot procedures starting from nitroarenes. Each section includes a general overview, a detailed experimental protocol, and a summary of quantitative data to facilitate method selection and optimization.

Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of a wide range of aldehydes and ketones with anilines.[1][2] Its selectivity for imines over carbonyls allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together.[3][4] This method is compatible with a variety of functional groups, making it a workhorse in complex molecule synthesis.[5]

General Workflow for Reductive Amination

Caption: General experimental workflow for reductive amination.

Experimental Protocol: Synthesis of N-Benzylaniline using NaBH(OAc)₃

This protocol describes the reaction between aniline and benzaldehyde.

Materials:

-

Aniline (1.0 eq)

-

Benzaldehyde (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

To a solution of aniline (e.g., 10 mmol, 0.93 g) in anhydrous DCE (50 mL) in a round-bottom flask, add benzaldehyde (e.g., 10 mmol, 1.06 g).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (e.g., 15 mmol, 3.18 g) portion-wise over 10 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylaniline.

Quantitative Data: NaBH(OAc)₃ Mediated Reductive Amination

| Aniline Derivative | Carbonyl Compound | Product | Yield (%) | Reference |

| Aniline | Cyclohexanone | N-Cyclohexylaniline | 95 | [3] |

| p-Methoxyaniline | Cyclohexanone | N-Cyclohexyl-4-methoxyaniline | 92 | [3] |

| o-Toluidine | Cyclopentanone | N-Cyclopentyl-2-methylaniline | 88 | [3] |

| Aniline | Hexan-2-one | N-(1-Methylpentyl)aniline | 92 | [3] |

| o-Bromoaniline | Cyclohexanone | N-Cyclohexyl-2-bromoaniline | 62 | [3] |

| p-Nitroaniline | Cyclohexanone | N-Cyclohexyl-4-nitroaniline | 51 | [3] |

| Aniline | Benzaldehyde | N-Benzylaniline | 85-95 | [1] |

| 4-Chloroaniline | Benzaldehyde | N-Benzyl-4-chloroaniline | 90 | [1] |

Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another widely used reducing agent for reductive amination. It is particularly useful because it is stable in mildly acidic conditions (pH 4-6), which are optimal for imine formation.[6] However, NaBH₃CN and its byproducts are highly toxic, necessitating careful handling and disposal.[3]

Experimental Protocol: Synthesis of N-Cyclohexylaniline using NaBH₃CN

Materials:

-

Aniline (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Sodium cyanoborohydride (1.5 eq)

-

Methanol

-

Glacial acetic acid

-

2M Sodium hydroxide (NaOH)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve aniline (e.g., 10 mmol, 0.93 g) and cyclohexanone (11 mmol, 1.08 g) in methanol (40 mL).

-

Adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (15 mmol, 0.94 g) in one portion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding water (20 mL).

-

Make the solution basic (pH > 10) by adding 2M NaOH.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield N-cyclohexylaniline.

Quantitative Data: NaBH₃CN Mediated Reductive Amination

| Aniline Derivative | Carbonyl Compound | Product | Yield (%) | Reference |

| Aniline | Acetone | N-Isopropylaniline | 80 | [6] |

| p-Toluidine | Cyclopentanone | N-Cyclopentyl-4-methylaniline | 85 | [6] |

| Aniline | Formaldehyde | N,N-Dimethylaniline | 61 | [7] |

| Aniline | Benzaldehyde | N-Benzylaniline | 88 | [6] |

Catalytic Reductive Amination from Nitroarenes (One-Pot)

This highly efficient and atom-economical method combines the reduction of a nitroarene to an aniline, condensation with a carbonyl compound, and subsequent reduction of the imine in a single pot.[8][9] This approach avoids the isolation of the often sensitive aniline intermediate. Various heterogeneous catalysts, such as gold, palladium, or iridium supported on materials like Al₂O₃ or Fe₃O₄, are employed with a hydrogen source (e.g., H₂, formic acid, or a silane).[8][10][11]

Signaling Pathway of One-Pot Reductive Amination from Nitroarenes

Caption: One-pot synthesis of secondary anilines from nitroarenes.

Experimental Protocol: Au/Al₂O₃ Catalyzed One-Pot Synthesis of N-Benzylaniline

This protocol is adapted for a continuous flow reactor but can be modified for batch synthesis.[11]

Materials:

-

Nitrobenzene (1.0 eq)

-

Benzaldehyde (1.5 eq)

-

Au/Al₂O₃ catalyst

-

Toluene (solvent)

-

Hydrogen gas (H₂)

-

Continuous flow reactor (e.g., H-Cube) or high-pressure autoclave

Procedure (Continuous Flow):

-

Prepare a solution of nitrobenzene (0.025 M) and benzaldehyde (0.0375 M) in toluene.

-

Pack a catalyst cartridge with the Au/Al₂O₃ catalyst.

-

Set the reactor parameters: temperature (e.g., 80 °C), hydrogen pressure (e.g., 50 bar), and flow rate (e.g., 0.5 mL/min).

-

Pump the substrate solution through the heated catalyst bed.

-

Collect the product mixture after the system has stabilized.

-

Analyze the product mixture by GC-MS to determine conversion and yield.

-

Purify the product by removing the solvent and subsequent column chromatography if necessary.

Quantitative Data: One-Pot Catalytic Reductive Amination

| Nitroarene | Carbonyl Compound | Catalyst | Yield (%) | Reference |

| Nitrobenzene | Benzaldehyde | Au/Al₂O₃ | 84 | [11] |

| 4-Nitrotoluene | Benzaldehyde | Au/Al₂O₃ | 91 | [11] |

| Nitrobenzene | n-Heptaldehyde | Au/Al₂O₃ | 95 | [11] |

| 4-Chloronitrobenzene | Benzaldehyde | Au/Al₂O₃ | 75 | [11] |

| Nitrobenzene | Benzaldehyde | Ir-based catalyst | 98 | [12] |

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source (in the case of ammonia).[13][14] When an aniline is used, it serves as the amine component, and formic acid acts as the reductant. The reaction typically requires high temperatures.[14]

Experimental Protocol: Leuckart-Wallach Synthesis of N-Benzylaniline

Materials:

-

Aniline (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Formic acid (excess)

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, mix aniline (e.g., 10 mmol, 0.93 g) and benzaldehyde (10 mmol, 1.06 g).

-

Add a significant excess of formic acid (e.g., 5-10 equivalents).

-

Heat the mixture to reflux (around 100-160 °C) for several hours (4-24 h).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and slowly add it to a beaker of ice water.

-

Neutralize the mixture with a strong base (e.g., NaOH pellets or concentrated solution) until basic.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer, concentrate, and purify by distillation or chromatography.

Quantitative Data: Leuckart-Wallach Reaction

| Aniline Derivative | Carbonyl Compound | Product | Yield (%) | Reference |

| Aniline | Benzaldehyde | N-Benzylaniline | ~70-85 | General Literature |

| Aniline | Acetophenone | N-(1-Phenylethyl)aniline | Moderate | [14] |

Microwave-Assisted Reductive Amination

Microwave irradiation can significantly accelerate the rate of reductive amination, often reducing reaction times from hours to minutes.[3][15] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery.

Experimental Protocol: Microwave-Assisted Synthesis of N-Cyclohexylaniline

Materials:

-

Aniline (1.0 mmol)

-

Cyclohexanone (2.0 mmol)

-

Sodium triacetoxyborohydride (2.5 mmol)

-

Acetic acid (3.0 mmol)

-

1,2-Dichloroethane (DCE, 2 mL)

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine aniline (1 mmol, 93 mg), cyclohexanone (2 mmol, 196 mg), sodium triacetoxyborohydride (2.5 mmol, 530 mg), and acetic acid (3 mmol, 180 mg) in DCE (2 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 140 °C for 10 minutes.

-